Cas no 14401-93-5 (Pyridine, 4-methyl-,hydrochloride (1:1))

Pyridine, 4-methyl-, hydrochloride (1:1), also known as 4-picoline hydrochloride, is a crystalline organic compound with the molecular formula C₆H₇N·HCl. It serves as a versatile intermediate in pharmaceutical synthesis and organic chemistry due to its stable hydrochloride form, which enhances handling and storage. The methyl group at the 4-position improves reactivity in substitution and condensation reactions, making it valuable for producing agrochemicals, dyes, and specialty chemicals. Its high purity and consistent composition ensure reliable performance in research and industrial applications. The hydrochloride salt form also offers improved solubility in polar solvents, facilitating its use in aqueous reaction systems.
Pyridine, 4-methyl-,hydrochloride (1:1) structure
14401-93-5 structure
商品名:Pyridine, 4-methyl-,hydrochloride (1:1)
CAS番号:14401-93-5
MF:C6H8N+.Cl-
メガワット:129.58742
CID:228472
PubChem ID:12198484

Pyridine, 4-methyl-,hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • Pyridine, 4-methyl-,hydrochloride (1:1)
    • 4-methylpyridin-1-ium,chloride
    • 4-METHYLPYRIDINE HCL
    • 4-chloropyridinium chloride
    • 4-methyl pyridine hydrochloride
    • 4-methylpyridine*HCl
    • 4-methylpyridinium chloride
    • 4-Methylpyridinium hydrochloride
    • 4-picoline hydrochloride
    • 4-Picoline,hydrochloride (8CI)
    • g-Picoline hydrochloride
    • g-Picolinium chloride
    • g-Picolinium hydrochloride
    • Pyridine,4-methyl-,hydrochloride (9CI)
    • Einecs 238-368-1
    • Pyridine, 4-methyl-, hydrochloride (1:1)
    • CS-0212349
    • 14401-93-5
    • SCHEMBL2140478
    • 4-methylpyridine;hydrochloride
    • 4-Methylpyridine hydrochloride
    • Pyridine, 4-methyl-, hydrochloride
    • 4-Methylpyridinehydrochloride
    • インチ: InChI=1S/C6H7N.ClH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H
    • InChIKey: BSADJIPSKPADNV-UHFFFAOYSA-N
    • ほほえんだ: [Cl-].CC1C=C[NH+]=CC=1

計算された属性

  • せいみつぶんしりょう: 129.03500
  • どういたいしつりょう: 129.034527
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 46.1
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 14.1

じっけんとくせい

  • 密度みつど: 1.1093 (rough estimate)
  • ふってん: 207.45°C (rough estimate)
  • フラッシュポイント: °C
  • 屈折率: 1.5330 (estimate)
  • PSA: 14.14000
  • LogP: -2.18690

Pyridine, 4-methyl-,hydrochloride (1:1) セキュリティ情報

Pyridine, 4-methyl-,hydrochloride (1:1) 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pyridine, 4-methyl-,hydrochloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AA70811-1g
Pyridine, 4-methyl-, hydrochloride (1:1)
14401-93-5 98%
1g
$85.00 2024-01-04
A2B Chem LLC
AA70811-25g
Pyridine, 4-methyl-, hydrochloride (1:1)
14401-93-5 98%
25g
$919.00 2024-01-04
A2B Chem LLC
AA70811-10g
Pyridine, 4-methyl-, hydrochloride (1:1)
14401-93-5 98%
10g
$499.00 2024-01-04
A2B Chem LLC
AA70811-5g
Pyridine, 4-methyl-, hydrochloride (1:1)
14401-93-5 98%
5g
$289.00 2024-01-04

Pyridine, 4-methyl-,hydrochloride (1:1) 関連文献

Pyridine, 4-methyl-,hydrochloride (1:1)に関する追加情報

Pyridine, 4-methyl-,hydrochloride (1:1) and Its Significance in Modern Chemical Research

Compound with the CAS number 14401-93-5, known as Pyridine, 4-methyl-,hydrochloride (1:1), is a fascinating chemical entity that has garnered significant attention in the field of pharmaceuticals and biochemical research. This compound, characterized by its hydrochloride salt form, plays a pivotal role in the synthesis of various pharmacologically active molecules. The unique structural properties of this compound make it an invaluable tool in the development of novel therapeutic agents.

The molecular structure of Pyridine, 4-methyl-,hydrochloride (1:1) consists of a pyridine ring substituted with a methyl group at the 4-position, further complexed with a hydrochloride ion. This arrangement imparts distinct chemical and pharmacological properties, making it a versatile intermediate in organic synthesis. The hydrochloride form enhances the solubility and stability of the compound, which is crucial for its application in pharmaceutical formulations.

In recent years, there has been a surge in research focused on the development of new drugs targeting neurological disorders. Pyridine derivatives have shown promise in this area due to their ability to interact with various biological targets. Specifically, compounds like Pyridine, 4-methyl-,hydrochloride (1:1) have been investigated for their potential role in modulating neurotransmitter activity. Studies have demonstrated that this compound can influence the function of certain receptors and enzymes involved in neural signaling pathways.

The pharmacological profile of Pyridine, 4-methyl-,hydrochloride (1:1) has been extensively studied in preclinical models. Research indicates that it exhibits both central nervous system (CNS) and peripheral nervous system (PNS) effects. These effects are attributed to its interaction with specific binding sites on neuronal cells. For instance, it has been observed to interact with nicotinic acetylcholine receptors, which are crucial for muscle contraction and cognitive functions.

Beyond its neurological applications, Pyridine, 4-methyl-,hydrochloride (1:1) has also been explored for its potential antimicrobial properties. The structural motif of pyridine derivatives often serves as a scaffold for antimicrobial agents due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Preliminary studies have shown that this compound can exhibit moderate activity against certain bacterial strains, suggesting its utility in developing novel antibiotics.

The synthesis of Pyridine, 4-methyl-,hydrochloride (1:1) involves well-established organic chemistry techniques. The process typically begins with the alkylation of pyridine followed by salt formation with hydrochloric acid. Advances in synthetic methodologies have enabled more efficient and scalable production methods, which are essential for industrial applications. These improvements have not only enhanced the availability of the compound but also reduced costs, making it more accessible for research purposes.

In the realm of drug discovery, the availability of high-quality intermediates like Pyridine, 4-methyl-,hydrochloride (1:1) is crucial for accelerating the development of new therapeutic agents. Pharmaceutical companies often rely on such compounds to streamline their research pipelines. The compound's versatility as a building block allows chemists to design and synthesize complex molecules with desired pharmacological properties.

The safety profile of Pyridine, 4-methyl-,hydrochloride (1:1) is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies have revealed that while the compound is generally well-tolerated at therapeutic doses, it may exhibit certain side effects at higher concentrations. Understanding these effects is essential for ensuring safe usage in clinical settings.

The future prospects of Pyridine, 4-methyl-,hydrochloride (1:1) in research are promising. Ongoing studies aim to explore its potential applications in other therapeutic areas beyond neurological disorders and antimicrobial treatments. For instance, researchers are investigating its role in modulating inflammatory responses and treating autoimmune diseases. The compound's unique chemical properties make it a valuable candidate for further exploration.

In conclusion, Pyridine, 4-methyl-,hydrochloride (1:1), with its CAS number 14401-93-5, is a multifaceted compound that holds significant promise in modern chemical research. Its applications span across various fields, including pharmaceuticals and biochemical research. The ongoing investigations into its pharmacological properties and synthetic methodologies continue to enhance our understanding of this intriguing molecule.

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